2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine
Description
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is a trisubstituted aziridine derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position, a 4-chlorophenyl group at the 2-position, and a phenyl group at the 3-position. Aziridines are strained three-membered heterocycles with significant reactivity due to ring tension, making them valuable intermediates in organic synthesis, particularly in ring-opening reactions and pharmaceutical applications.
Properties
CAS No. |
861437-23-2 |
|---|---|
Molecular Formula |
C21H18ClNO2S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C21H18ClNO2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)21(23)17-9-11-18(22)12-10-17/h2-14,20-21H,1H3 |
InChI Key |
SGHZDLDZDFOLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 2-(4-chlorophenyl)-3-phenyl-1-tosylaziridine generally involves the formation of the aziridine ring via nitrogen transfer to a suitably substituted alkene or vinyl sulfonium salt intermediate, followed by purification. The key steps include:
- Formation of a tosyl-protected nitrogen source (e.g., p-toluenesulfonamide derivatives)
- Reaction with substituted alkenes or sulfonium salts bearing 4-chlorophenyl and phenyl groups
- Use of oxidants, bases, or metal-free conditions to promote aziridination
- Isolation and purification by chromatographic methods
Method A: Reaction of Diphenylvinylsulfonium Triflates with p-Toluenesulfonamide Sodium Salt
One effective method involves the reaction of diphenylvinylsulfonium triflates with sodium p-toluenesulfonamide (TsNHNa) in the presence of additives such as potassium iodide (KI) and solvents like dimethylformamide (DMF) at room temperature. This method yields N-tosylaziridines including 2-(4-chlorophenyl)-1-tosylaziridine derivatives with good efficiency.
-
- p-Toluenesulfonamide (TsNH2) is converted to TsNHNa using sodium hydride.
- The diphenylvinylsulfonium triflate bearing the 4-chlorophenyl substituent is reacted with TsNHNa in DMF.
- KI additive enhances the reaction efficiency.
- Reaction time: approximately 1 hour at room temperature.
- Purification by silica gel chromatography.
Yields : Reported yields for similar aziridines are in the range of 70-80%.
| Parameter | Details |
|---|---|
| Substrate | Diphenylvinylsulfonium triflate (4-chlorophenyl) |
| Nitrogen Source | Sodium p-toluenesulfonamide (TsNHNa) |
| Solvent | Dimethylformamide (DMF) |
| Additive | Potassium iodide (KI), 0.1 equiv |
| Temperature | Room temperature |
| Reaction Time | 1 hour |
| Purification | Silica gel chromatography |
| Typical Yield | 70-80% |
Method B: Metal-Free One-Pot Synthesis Using Olefins and TsNClNa·3H2O with Phenyltrimethylammonium Tribromide
Another metal-free synthetic route involves the reaction of substituted olefins with sodium p-toluenesulfonylchloramide (TsNClNa·3H2O) and phenyltrimethylammonium tribromide (PTAB) in acetonitrile (MeCN).
-
- Olefin (3 mmol) is mixed with TsNClNa·3H2O (3.3 mmol) in MeCN.
- PTAB (0.3 mmol) is added at room temperature.
- Vigorous stirring for 12 hours.
- Work-up involves concentration, silica gel filtration, and flash chromatography.
This method has been used to prepare various N-tosylaziridines, including those with 4-chlorophenyl substituents, with good control over stereochemistry and yields.
| Parameter | Details |
|---|---|
| Substrate | 4-Chlorophenyl-substituted olefin |
| Nitrogen Source | TsNClNa·3H2O |
| Oxidant | Phenyltrimethylammonium tribromide (PTAB) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Purification | Silica gel chromatography |
| Typical Yield | Moderate to high (varies by substrate) |
Method C: Reaction of Alkenes with Chloroamine-T and Sodium Periodate in Dichloromethane
A greener approach uses chloroamine-T and sodium periodate (NaIO4) as nitrogen and oxidizing agents, respectively, to convert alkenes into N-tosylaziridines.
-
- Alkene (1 mmol), NaIO4 (1 mmol), and chloroamine-T (1 mmol) are dissolved in dichloromethane (CH2Cl2).
- Hydroxylamine hydrochloride (NH2OH·HCl) is added portion-wise.
- The reaction is stirred at room temperature for 1 hour.
- Potassium carbonate (K2CO3) and acetonitrile are added, and stirring continues for 12 hours.
- Work-up includes washing with sodium thiosulfate and brine, drying, and purification.
This method provides high yields and is suitable for a range of aryl-substituted aziridines.
| Parameter | Details |
|---|---|
| Substrate | 4-Chlorophenyl-substituted alkene |
| Nitrogen Source | Chloroamine-T |
| Oxidant | Sodium periodate (NaIO4) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room temperature |
| Reaction Time | 1 h initial + 12 h post-addition |
| Purification | Silica gel chromatography |
| Typical Yield | High (up to 85-90%) |
Method D: Tetrakis(dimethylamino)ethylene (TDAE) Strategy via N-Tosylimines
This method involves the condensation of p-toluenesulfonamide with benzaldehydes to form N-tosylimines, followed by reaction with TDAE to form 2,3-diaryl N-tosylaziridines.
-
- Preparation of N-tosylimine from 4-chlorobenzaldehyde and p-toluenesulfonamide using AlCl3 catalysis.
- Reaction of N-tosylimine with TDAE at -20 °C for 1 hour, then room temperature for 2 hours.
- Work-up includes aqueous hydrolysis, extraction, and chromatographic purification.
This route affords mixtures of cis/trans isomers with yields between 70-81%.
| Parameter | Details |
|---|---|
| Substrate | N-Tosylimine from 4-chlorobenzaldehyde |
| Reagent | Tetrakis(dimethylamino)ethylene (TDAE) |
| Catalyst | Aluminum chloride (AlCl3) during imine formation |
| Temperature | -20 °C to room temperature |
| Reaction Time | 3 hours total |
| Purification | Silica gel chromatography |
| Typical Yield | 70-81% |
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| A: Sulfonium Salt + TsNHNa | Diphenylvinylsulfonium triflate, TsNHNa, KI, DMF, rt | 1 h | 70-80 | Mild conditions, good selectivity |
| B: Metal-free Olefin + TsNClNa/PTAB | Olefin, TsNClNa·3H2O, PTAB, MeCN, rt | 12 h | Moderate-High | Metal-free, longer reaction time |
| C: Alkene + Chloroamine-T/NaIO4 | Alkene, chloroamine-T, NaIO4, CH2Cl2, rt | 13 h total | 85-90 | Green chemistry approach, high yield |
| D: TDAE with N-Tosylimine | N-Tosylimine, TDAE, AlCl3, -20 °C to rt | 3 h | 70-81 | Diastereoselective, requires imine prep |
Research Findings and Notes
The sulfonium salt approach (Method A) is efficient for synthesizing N-tosylaziridines with electron-withdrawing groups like 4-chlorophenyl, providing good yields under mild conditions.
Metal-free methods (Method B) avoid transition metals and rely on halogenating agents and sulfonamide salts, suitable for sensitive substrates.
The use of chloroamine-T and sodium periodate (Method C) represents a greener synthetic route with high yields and operational simplicity, suitable for scale-up.
The TDAE strategy (Method D) enables rapid access to diaryl aziridines with control over stereochemistry, though it requires prior preparation of N-tosylimines.
Purification typically involves silica gel chromatography using petroleum ether/ethyl acetate mixtures, and products are characterized by NMR and IR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and methanol are commonly used under mild conditions.
Oxidation: m-CPBA is used in an organic solvent like dichloromethane at low temperatures.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thioethers, and ethers.
Oxidation: Aziridine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may interact with cellular nucleophiles, leading to potential biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Substituents (Positions 1, 2, 3) | Key Differences |
|---|---|---|
| 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine | Tosyl, 4-chlorophenyl, phenyl | Reference compound |
| 2-(3-(Benzyloxy)prop-1-ynyl)-3-phenyl-1-tosylaziridine (1n) | Tosyl, 3-(benzyloxy)propynyl, phenyl | 2-position substituent: Alkynyl ether vs. 4-chlorophenyl |
| N-Benzylidene-4-methylbenzenesulfonamide | Tosyl, benzylidene (imine) | Open-chain imine vs. aziridine ring |
- Reactivity : The 4-chlorophenyl group in the target compound enhances electrophilicity at the aziridine ring compared to alkyl or alkynyl substituents, as seen in compound 1n . This increases susceptibility to nucleophilic ring-opening reactions.
- Synthetic Methods : The synthesis of 1n involves Cs₂CO₃-mediated cyclization of N-benzylidene-4-methylbenzenesulfonamide in CH₂Cl₂, whereas the target compound may require halogen-specific precursors for the 4-chlorophenyl group .
Comparison with Non-Aziridine Chlorophenyl-Containing Compounds
- Fenvalerate: A pyrethroid insecticide with a 2-(4-chlorophenyl) group. Unlike the target aziridine, Fenvalerate’s ester and cyano groups confer different reactivity and biological activity (e.g., insecticidal vs.
- Levocetirizine : An antihistamine containing a 4-chlorophenyl-piperazine moiety. The piperazine ring’s flexibility contrasts with the rigid aziridine core, highlighting how ring size influences bioavailability and target binding .
Physicochemical and Electronic Properties
- Stability : Tosyl groups generally improve thermal stability, as seen in related sulfonamide-protected aziridines .
Biological Activity
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is a compound belonging to the aziridine class, which has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on synthesis methods, biological assays, and case studies that highlight its efficacy.
Synthesis of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine
The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine typically involves the use of tosylimines and various electrophiles. The TDAE (Tetra-n-butylammonium fluoride) strategy has been employed to synthesize this compound efficiently. The reaction conditions often include cooling to low temperatures followed by gradual warming, which aids in achieving high yields of the desired aziridine structure.
Reaction Scheme
The general reaction scheme for synthesizing 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is depicted below:
Antitumor Activity
Research indicates that aziridines exhibit significant antitumor activity. A study demonstrated that derivatives of aziridines, including 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine, showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine | MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
Antimicrobial Activity
In addition to antitumor properties, aziridines have shown promising antimicrobial activity. The compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine | Staphylococcus aureus | 5 |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 6 |
Case Studies
Several case studies have explored the biological implications of aziridines in therapeutic contexts:
- Case Study on Antitumor Effects : In a controlled study, researchers observed that treatment with 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine resulted in a significant reduction in tumor size in xenograft models compared to untreated controls. Histological analysis revealed increased apoptosis markers in treated tissues.
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial effects against multidrug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine with high purity?
- Methodological Answer : The compound is synthesized via aziridination of olefins using a tosyl-protected amine. A reported protocol involves reacting styrene derivatives with chloramine-T (N-chloro-p-toluenesulfonamide) under controlled conditions. Key steps include maintaining anhydrous conditions in dichloromethane (DCM) and precise stoichiometric ratios. Purification via column chromatography yields the product with >95% purity, confirmed by H NMR and HRMS (e.g., observed [M+H]+ at m/z 308.0512 vs. calculated 308.0507) .
Q. How can spectroscopic data (e.g., H NMR, IR) be interpreted to confirm the structure of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine?
- Methodological Answer :
- H NMR : Distinct signals include a doublet at δ 7.85 ppm (tosyl aromatic protons) and multiplets between δ 7.15–7.33 ppm (chlorophenyl and phenyl groups). Aziridine protons appear as a doublet of doublets (δ 3.73 ppm, Hz) and a singlet for the tosyl methyl group (δ 2.44 ppm) .
- IR : Peaks at 1490 cm (C-Cl stretch), 1160 cm (S=O of tosyl), and 820 cm (C-H bending of para-substituted aryl groups) confirm functional groups .
Q. What safety protocols are critical when handling this compound during synthesis?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H313: skin irritation) and dust explosivity (H290). Avoid exposure to moisture (risk of decomposition) and store in airtight containers under inert gas. Refer to hazard codes H200 (unstable explosive) and H302 (harmful if swallowed) for emergency planning .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic protocols for this aziridine derivative (e.g., yield variability)?
- Methodological Answer : Yield discrepancies often arise from reaction temperature control or solvent purity. Implement Design of Experiments (DoE) to optimize parameters like reagent equivalents, temperature (±2°C precision), and reaction time. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enhance reproducibility by standardizing mixing efficiency and heat transfer .
Q. What mechanistic insights explain the regioselectivity of the aziridination reaction for this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. The electron-withdrawing tosyl group directs nucleophilic attack to the less hindered carbon of the olefin. Computational modeling (DFT studies) can validate transition-state geometries, while substituent effects (e.g., 4-chlorophenyl vs. phenyl) modulate ring strain and reactivity .
Q. How can researchers address challenges in characterizing aziridine ring-opening reactions for this compound?
- Methodological Answer : Use C NMR to track ring-opening kinetics (e.g., δ 40.31 ppm for aziridine carbons). Pair with HPLC-MS to detect intermediates. For ambiguous data, employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions in reactivity (e.g., acid sensitivity) should be tested under controlled pH and solvent polarity .
Q. What strategies improve enantiomeric purity when synthesizing chiral derivatives of this aziridine?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, consider continuous-flow reactors to maintain stereochemical integrity under homogeneous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
